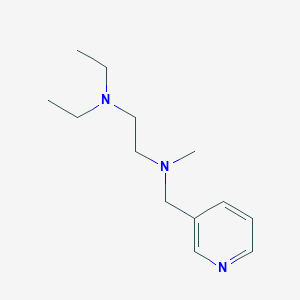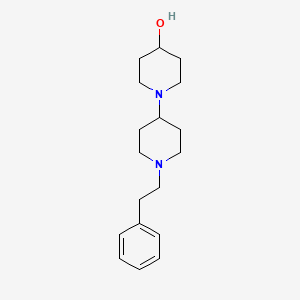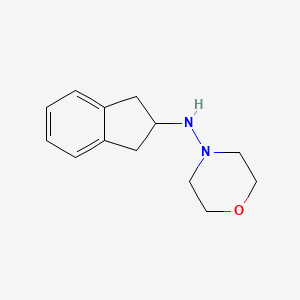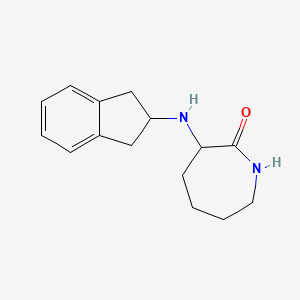
N,N-diethyl-N'-methyl-N'-(3-pyridinylmethyl)-1,2-ethanediamine
Übersicht
Beschreibung
N,N-diethyl-N'-methyl-N'-(3-pyridinylmethyl)-1,2-ethanediamine, commonly known as Mepyramine, is a histamine H1 receptor antagonist. It is a widely used drug in the field of pharmacology and medicine due to its ability to block the effects of histamine, a chemical that plays a key role in allergic reactions.
Wirkmechanismus
Mepyramine exerts its pharmacological effects by binding to histamine H1 receptors, thereby blocking the effects of histamine. Histamine is a chemical that is released in response to an allergen and is responsible for the symptoms of an allergic reaction, such as itching, swelling, and redness. By blocking histamine receptors, Mepyramine can effectively reduce the symptoms of an allergic reaction.
Biochemical and Physiological Effects
Mepyramine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of histamine from mast cells, which are cells that play a key role in the immune response. Mepyramine has also been shown to reduce the permeability of blood vessels, which can help to reduce swelling and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Mepyramine is a widely used drug in laboratory experiments due to its ability to block histamine receptors. It is commonly used in the study of histamine receptors and their role in various physiological processes. However, one limitation of Mepyramine is that it can also bind to other receptors, such as muscarinic receptors, which can lead to unwanted side effects.
Zukünftige Richtungen
There are a number of future directions for the study of Mepyramine. One area of research is the development of more selective histamine receptor antagonists that can block specific histamine receptors without binding to other receptors. Another area of research is the study of the role of histamine receptors in various diseases, such as asthma and autoimmune disorders. Overall, the study of Mepyramine and histamine receptors has the potential to lead to the development of new treatments for a wide range of diseases and conditions.
Conclusion
In conclusion, Mepyramine is a widely used drug in the field of pharmacology and medicine due to its ability to block histamine receptors. It is commonly used in the treatment of allergic reactions and has been extensively studied in the field of pharmacology and medicine. Mepyramine has a well-established synthesis method and has a number of biochemical and physiological effects. While it has limitations in lab experiments, it has the potential to lead to the development of new treatments for a wide range of diseases and conditions.
Wissenschaftliche Forschungsanwendungen
Mepyramine has been extensively studied in the field of pharmacology and medicine due to its ability to block histamine receptors. It is commonly used in the treatment of allergic reactions, including hay fever, urticaria, and allergic conjunctivitis. Mepyramine has also been used in the study of histamine receptors and their role in various physiological processes.
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-methyl-N-(pyridin-3-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c1-4-16(5-2)10-9-15(3)12-13-7-6-8-14-11-13/h6-8,11H,4-5,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWPAPPUBCORRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(4-methylcyclohexyl)amino]propyl}-2-pyrrolidinone](/img/structure/B3853914.png)


![2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3853935.png)
![4-{3-[(1,2-diphenylethyl)amino]butyl}phenol](/img/structure/B3853939.png)
![N,N,2,2-tetramethyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1,3-propanediamine](/img/structure/B3853944.png)
![4-{3-[(cyclopropylmethyl)(propyl)amino]butyl}phenol](/img/structure/B3853950.png)

![4-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinamine](/img/structure/B3853968.png)


![5-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B3853977.png)

